![molecular formula C11H20O2 B2371675 [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol CAS No. 300733-14-6](/img/structure/B2371675.png)
[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol
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Description
[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it a valuable compound for research purposes.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Dienes : A novel strategy was developed to synthesize (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. This process involves treating the allylic alcohol with PPh(3).HBr in methanol, followed by aldehydes in the presence of a base, yielding 1,3-dienes in moderate to good yields (Das et al., 2009).
Copolymerization with Ethylene : Hydroxyl functional polyethylene can be synthesized by copolymerizing ethylene with bicyclo[2.2.1]hept-5-ene-2-methanol, pre-reacted with trimethylaluminium, using a metallocene/MAO catalyst system. This method allows the incorporation of alcohol into the copolymer structure (Radhakrishnan & Sivaram, 1998).
Hydromethoxylation of Phenyl Sulfones : Hydromethoxylation of tricyclo[4.1.0.02,7]hept-1-yl and 7-methyltricyclo[4.1.0.02,7]hept-1-yl phenyl sulfones with methanol in the presence of perchloric acid leads to mixtures of diastereoisomeric exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptanes (Vasin et al., 2010).
Allylic Hydroxymethylation : Allylic hydroxymethylation of cyclohexene and cyclooctene can be achieved by metallation with trimethylsilylmethylpotassium followed by reaction with formaldehyde, producing 2-methylenecycloalkane-1-methanols (Zaidlewicz, 1991).
Synthesis of Tetrahydropyran Rings : Reactions of carboxylic acids derived from 6-methyl-5-hepten-2-one with alcohols, including methanol, lead to esters containing a tetrahydropyran ring. This process involves the cyclization of 3-hydroxy acids with an acidic catalyst (Hanzawa et al., 2012).
Iridium-catalyzed C–C Coupling : An iridium catalyst facilitates the direct C–C coupling of methanol with allenes, forming higher alcohols that incorporate all-carbon quaternary centers. This represents the first catalytic C–C coupling of methanol providing discrete products of hydrohydroxymethylation (Moran et al., 2011).
Oxidation Reactions : The oxidation of β-cyclocitral (2,6,6-trimethyl-1-cyclo- hexenecarbaldehyde) using 3-chloroperoxybenzoic acid or peracetic acid followed by hydrolysis with methanolic sodium hydroxide yields 2-Hydroxy-2,6,6-trimethylcyclohexanone, a versatile intermediate (Subbaraju et al., 1992).
Enantioselective Synthesis : The asymmetric synthesis of 4-substituted cis-4-(hydroxymethyl)cyclopent-2-en-1-ols is achieved via the highly enantioselective rearrangement of 3-substituted cis-6-oxabicyclo[3.1.0]hexane-3-methanols (Hodgson & Gibbs, 1996).
properties
IUPAC Name |
[1-(hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-4-9(2)11(6-12,7-13)10(3)5-8/h4,9-10,12-13H,5-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMTLBBHAQCHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1(CO)CO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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